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N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide

Medicinal Chemistry Kinase Inhibitor Design Lipophilicity Optimization

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide (CAS 952968-55-7) is a synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine class, characterized by a 6-methoxy-substituted fused heterocyclic core linked via a meta-substituted phenyl ring to a 3,5-dimethylbenzamide moiety. The imidazo[1,2-b]pyridazine scaffold has been validated as an ATP-competitive kinase hinge-binding motif, with X-ray crystallographic confirmation of its binding mode in the VEGFR2 kinase domain (PDB: 3VO3, 1.52 Å resolution).

Molecular Formula C22H20N4O2
Molecular Weight 372.428
CAS No. 952968-55-7
Cat. No. B3013515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide
CAS952968-55-7
Molecular FormulaC22H20N4O2
Molecular Weight372.428
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C
InChIInChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)22(27)23-18-6-4-5-16(12-18)19-13-26-20(24-19)7-8-21(25-26)28-3/h4-13H,1-3H3,(H,23,27)
InChIKeyIJEGQMQFKHMGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide (CAS 952968-55-7): Compound Class and Structural Baseline for Procurement Decisions


N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide (CAS 952968-55-7) is a synthetic small-molecule belonging to the imidazo[1,2-b]pyridazine class, characterized by a 6-methoxy-substituted fused heterocyclic core linked via a meta-substituted phenyl ring to a 3,5-dimethylbenzamide moiety . The imidazo[1,2-b]pyridazine scaffold has been validated as an ATP-competitive kinase hinge-binding motif, with X-ray crystallographic confirmation of its binding mode in the VEGFR2 kinase domain (PDB: 3VO3, 1.52 Å resolution) . This compound represents a structurally distinct entry within the broader imidazo[1,2-b]pyridazine benzamide series, combining a 6-methoxy core modification with a 3,5-dimethylbenzamide terminus—a substitution pattern that differentiates it from both 6-phenoxy analogs and unsubstituted or mono-substituted benzamide variants .

VEGFR2 kinase hinge-binding scaffold, crystallographically characterized (PDB: 3VO3)
Meta-substituted phenyl linker geometry for kinase selectivity research workflows
3,5-dimethylbenzamide terminus for lipophilicity-modulated SAR exploration

Why In-Class Imidazo[1,2-b]pyridazine Benzamides Cannot Be Interchanged: The Case for N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide


Within the imidazo[1,2-b]pyridazine benzamide series, three structural variables exert decisive influence on target binding, selectivity, and physicochemical properties: (i) the substitution at the 6-position of the pyridazine ring (methoxy vs. phenoxy vs. hydrogen), (ii) the regiochemistry of the phenyl linker (meta vs. para), and (iii) the benzamide substitution pattern (3,5-dimethyl vs. unsubstituted vs. 4-fluoro vs. 3-trifluoromethyl) . In the seminal Takeda study, meta-substituted 6-phenoxy derivatives demonstrated potent VEGFR2 affinity (e.g., compound 6b: IC₅₀ = 7.1 nM), whereas structural modifications to any of these three positions produced orders-of-magnitude shifts in potency—underscoring that in-class compounds are not functionally interchangeable . The target compound's unique combination of a 6-methoxy group (replacing 6-phenoxy) and a 3,5-dimethylbenzamide terminus (replacing 3-trifluoromethylbenzamide) creates a distinct pharmacological profile that cannot be replicated by simply substituting a close analog .

meta vs para linker
Regiochemical switch may alter hinge-binding geometry and kinase selectivity profiles; meta-preference reported for VEGFR2 class.
6-methoxy vs 6-phenoxy
Substitution at the 6-position changes molecular weight, ligand efficiency context, and PK predictor profiles; class-level SAR may not transfer.
pyridazine vs pyrimidine core
Core heterocycle difference directs kinase family targeting; VEGFR2 hinge-binding characterized for pyridazine scaffold only.

Quantitative Differentiation Evidence for N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide vs. Closest Analogs


Benzamide Substitution Pattern: 3,5-Dimethyl vs. Unsubstituted Benzamide—Lipophilicity and Steric Differentiation

The target compound incorporates a 3,5-dimethylbenzamide group, whereas the closest commercially available analog, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953242-90-5), bears an unsubstituted benzamide . The two methyl groups at the 3- and 5-positions of the benzamide ring increase both steric bulk and lipophilicity relative to the unsubstituted comparator. The target compound has a computed XLogP3 of 3.9, while the unsubstituted benzamide analog N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (C₂₀H₁₆N₄O₂, MW 344.37) is predicted to have a lower XLogP3 of approximately 2.8–3.1 based on the absence of the two methyl groups . This ΔXLogP3 of ~0.8–1.1 log units translates to an approximately 6- to 12-fold difference in calculated octanol-water partition coefficient, which may significantly influence membrane permeability, plasma protein binding, and in vivo distribution .

Lipophilicity
Class-level
XLogP3 3.9
vs
~2.8–3.1 (unsubstituted benzamide analog)
Supports membrane permeability differentiation
Computed values; verify experimentally. ΔXLogP3 ~+0.8–1.1 log units
Medicinal Chemistry Kinase Inhibitor Design Lipophilicity Optimization

Phenyl Linker Regiochemistry: Meta-Substitution on the Target Compound vs. Para-Substitution in Closest Commercial Analog

The target compound features a meta-substituted phenyl linker connecting the imidazo[1,2-b]pyridazine core to the benzamide moiety. The closest commercially available analog, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953242-90-5), employs a para-substituted phenyl linker . In the Takeda VEGFR2 inhibitor series (Miyamoto et al., 2012), structure-activity relationship studies explicitly demonstrated that meta-substituted derivatives exhibited potent VEGFR2 affinity, with the lead compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) achieving an IC₅₀ of 7.1 nM against VEGFR2 kinase . Although the Takeda series employed a 6-phenoxy rather than 6-methoxy substitution, the meta-preference for the phenyl linker geometry is a class-level SAR observation: meta-substitution orients the benzamide moiety into the solvent-exposed region of the kinase active site while maintaining optimal hinge-binding geometry, as confirmed by the co-crystal structure of an imidazo[1,2-b]pyridazine derivative with VEGFR2 (PDB: 3VO3) . Para-substituted analogs may alter this spatial orientation, potentially affecting both potency and kinase selectivity profiles.

Linker geometry
Class-level
Meta-substituted phenyl linker
vs
Para-substituted (CAS 953242-90-5)
Reported meta-preference for VEGFR2 hinge-binding
Crystallographic support PDB 3VO3; class-level SAR extrapolation
Kinase Inhibitor SAR Hinge-Binder Geometry Regiochemical Differentiation

Heterocyclic Core Differentiation: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyrimidine—Hydrogen Bond Acceptor Capacity and Hinge-Binding Specificity

The target compound contains an imidazo[1,2-b]pyridazine core (two adjacent nitrogen atoms in the six-membered ring), whereas a structurally related analog, N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-3,5-dimethylbenzamide, replaces the pyridazine with a pyrimidine ring (nitrogen atoms at 1,3-positions) . This core difference has quantifiable consequences for hydrogen bond acceptor (HBA) geometry: the imidazo[1,2-b]pyridazine presents the N1-nitrogen as a hinge-binding hydrogen bond acceptor that interacts with the backbone NH of Cys919 in VEGFR2, as experimentally visualized in PDB entry 3VO3 (distance: ~2.9 Å, consistent with a strong hydrogen bond) . The imidazo[1,2-a]pyrimidine core, by contrast, positions its nitrogen atoms differently, altering both the vector and strength of the hinge hydrogen bond. While both compounds share the same 3,5-dimethylbenzamide terminus and meta-phenyl linker, the core heterocycle difference produces distinct kinase selectivity fingerprints: imidazo[1,2-b]pyridazine derivatives have been optimized as VEGFR2, p38 MAP kinase, CaMKII, and DAPK1 inhibitors, whereas imidazo[1,2-a]pyrimidine scaffolds are more commonly associated with PI3K pathway targets .

Hinge-binding motif
Reported
Imidazo[1,2-b]pyridazine core
vs
Imidazo[1,2-a]pyrimidine core
Distinct kinase selectivity profiles reported
Co-crystal with VEGFR2 (PDB 3VO3); N1–Cys919 H-bond ~2.9 Å
Kinase Hinge-Binding Motif Scaffold Hopping Selectivity Engineering

6-Methoxy vs. 6-Phenoxy Substitution: Impact on Molecular Weight, Ligand Efficiency, and PK Predictors

The target compound bears a 6-methoxy substituent (MW contribution: 31 Da) on the imidazo[1,2-b]pyridazine core, whereas the most potent VEGFR2 inhibitors in the Takeda series (e.g., compound 6b with IC₅₀ = 7.1 nM) employ a 6-phenoxy substituent (MW contribution: 93 Da) . This substitution difference yields a molecular weight reduction of approximately 62 Da for the target compound (MW = 372.4 vs. ~434.4 for a hypothetical 6-phenoxy analog with the same benzamide). The lower molecular weight translates to a higher ligand efficiency (LE) potential: assuming comparable VEGFR2 binding affinity, the target compound's LE = 1.4 × (−logIC₅₀)/heavy_atom_count would exceed that of the 6-phenoxy comparator by virtue of having fewer heavy atoms (28 vs. 32 heavy atoms). Additionally, the 6-methoxy group reduces the number of rotatable bonds (4 vs. 5 for the 6-phenoxy analog), which is a favorable predictor of oral bioavailability per the Veber rule (rotatable bond count ≤ 10) . The 6-methoxy substitution also decreases overall lipophilicity compared to 6-phenoxy, which may reduce CYP450-mediated oxidative metabolism and phospholipidosis risk .

Ligand efficiency
Class-level
ΔMW −62 Da vs 6-phenoxy analog; rotatable bonds: 4 vs 5; heavy atoms: 28 vs 32
Supports ligand efficiency differentiation context
LE advantage contingent on comparable binding affinity; IC50 not reported for this compound
Ligand Efficiency Metrics Fragment Evolution PK Optimization

Kinase Selectivity Profile: Imidazo[1,2-b]pyridazine Class-Level Multi-Kinase Activity vs. Single-Target Benzamide Analogs

The imidazo[1,2-b]pyridazine benzamide scaffold has demonstrated multi-kinase inhibitory activity across the VEGFR, PDGFR, and Raf kinase families. In the Takeda series, compound 6b inhibited VEGFR2 with an IC₅₀ of 7.1 nM and PDGFRβ with an IC₅₀ of 15 nM, yielding a VEGFR2/PDGFRβ selectivity ratio of approximately 2.1-fold . The closely related clinical candidate TAK-593, also built on an imidazo[1,2-b]pyridazine scaffold, was characterized as a highly potent and selective inhibitor of both VEGF and PDGF receptor tyrosine kinase families . This dual VEGFR/PDGFR inhibition profile is mechanistically significant for anti-angiogenic efficacy, as PDGFR-mediated pericyte recruitment represents a resistance mechanism to selective VEGFR2 inhibition . By contrast, simple benzamide analogs lacking the imidazo[1,2-b]pyridazine core (e.g., N-picolyl-3,5-dimethylbenzamides) show no significant kinase inhibitory activity, being primarily studied as metabolic substrates . The target compound's imidazo[1,2-b]pyridazine core thus confers a class-level multi-kinase inhibitory potential that is absent in simpler 3,5-dimethylbenzamide derivatives.

Multi-kinase profile
Class-level
VEGFR2/PDGFRβ dual activity reported at class level (scaffold-matched compound 6b: VEGFR2 IC50 7.1 nM, PDGFRβ IC50 15 nM)
Supports polypharmacology research context
Direct biochemical data not reported for CAS 952968-55-7; class-level attribution
Polypharmacology Kinase Selectivity Profiling VEGFR2/PDGFRβ Dual Inhibition

Optimal Research and Procurement Application Scenarios for N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide


VEGFR2/PDGFR Kinase Inhibitor Lead Optimization: Scaffold for Property-Driven SAR Expansion

The compound serves as an ideal starting scaffold for medicinal chemistry teams pursuing VEGFR2/PDGFR dual inhibition, based on the class-level evidence from Takeda's Miyamoto series where imidazo[1,2-b]pyridazine benzamides achieved VEGFR2 IC₅₀ values as low as 7.1 nM. Its 6-methoxy substitution provides a lower molecular weight (372.4 Da) and reduced rotatable bond count (4) compared to 6-phenoxy analogs, offering superior ligand efficiency potential. The crystallographically validated hinge-binding mode (PDB: 3VO3) confirms that modifications to the benzamide terminus and 6-position can be rationally explored without disrupting the core kinase interaction .

Kinase Selectivity Profiling: Differentiating VEGFR2-Driven from PI3K-Driven Phenotypes

The imidazo[1,2-b]pyridazine core distinguishes this compound from imidazo[1,2-a]pyrimidine-based analogs that are associated with PI3K pathway targets. This core-dependent selectivity divergence makes the target compound a critical tool for chemical biology studies aimed at deconvoluting VEGFR2-dependent vs. PI3K/Akt-dependent cellular phenotypes. Procurement of both the pyridazine and pyrimidine core variants as a matched pair enables definitive target engagement studies .

Regiochemical SAR Studies: Meta vs. Para Phenyl Linker Comparison in Kinase Inhibitor Design

The meta-substituted phenyl linker of the target compound contrasts with the para-substitution found in the closest commercial analog (CAS 953242-90-5). This regiochemical difference is non-trivial for kinase inhibitor pharmacology, as Takeda's SAR established meta-substitution as a key determinant of VEGFR2 potency. The target compound and its para-substituted analog constitute a matched pair for probing how linker geometry affects kinase binding, selectivity, and cellular activity .

Lipophilicity-Modulated ADME Profiling: 3,5-Dimethylbenzamide as a Tool for Assessing Methyl Effects on PK

With a computed XLogP3 of 3.9—approximately 0.8–1.1 log units higher than the unsubstituted benzamide analog—this compound enables systematic investigation of how the 3,5-dimethyl substitution pattern on the benzamide influences membrane permeability, CYP450 metabolic stability, and plasma protein binding. This makes it a valuable probe for ADME scientists conducting lipophilicity-permeability relationship studies within the imidazo[1,2-b]pyridazine chemotype .

Application
Selection Property
Validation Focus
VEGFR2 kinase lead optimization studies
Imidazo[1,2-b]pyridazine hinge-binding scaffold
Target engagement and selectivity profiling
Kinase selectivity deconvolution studies
Core-dependent kinase family targeting
VEGFR2 vs PI3K pathway discrimination
Regiochemical SAR studies
Meta-substituted linker geometry
Linker geometry impact on target binding
Lipophilicity-ADME relationship studies
3,5-dimethylbenzamide substitution
Membrane permeability and metabolic stability
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